molecular formula C10H9N3 B8276637 3-(1H-Indazol-4-yl)-propionitrile

3-(1H-Indazol-4-yl)-propionitrile

Cat. No. B8276637
M. Wt: 171.20 g/mol
InChI Key: SXCQZZRETMVSQI-UHFFFAOYSA-N
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Patent
US08404859B2

Procedure details

To a stirred solution of the 1.0M LAH in THF (8.3 mL, 8.30 mmol) at 0° C. was added drop wise a solution of 3-(1H-Indazol-4-yl)-propionitrile (0.94 g, 5.491 mmol) in anhydrous THF (20 mL) over 3 min. The resultant reaction mixture was gradually warmed and stirred at room temp for 2 h. The reaction was quenched by cooling in an ice bath followed by adding aq. 1N NaOH (1 mL). The suspension was filtered through celite, washed well with THF, concentrated and extracted with 3/1: EtOAc/THF. The organic layer were washed with brine (20 mL). The organic layer washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, concentrated give 3-(1H-Indazol-4-yl)-propylamine (684.1 mg, 71.1%) as a pale yellow oil. MS m/e 173.3 (M+H+). This was taken to next step.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
8.3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][C:18]#[N:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1>C1COCC1>[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][CH2:18][NH2:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0.94 g
Type
reactant
Smiles
N1N=CC2=C(C=CC=C12)CCC#N
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
8.3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temp for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was gradually warmed
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
TEMPERATURE
Type
TEMPERATURE
Details
by cooling in an ice bath
ADDITION
Type
ADDITION
Details
by adding aq. 1N NaOH (1 mL)
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through celite
WASH
Type
WASH
Details
washed well with THF
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted with 3/1
WASH
Type
WASH
Details
The organic layer were washed with brine (20 mL)
WASH
Type
WASH
Details
The organic layer washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1N=CC2=C(C=CC=C12)CCCN
Measurements
Type Value Analysis
AMOUNT: MASS 684.1 mg
YIELD: PERCENTYIELD 71.1%
YIELD: CALCULATEDPERCENTYIELD 71.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.